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Compound of Interest

Compound Name: Renitek

Cat. No.: B1234160

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings and methodologies from
exploratory studies of enalapril (marketed as Renitek) in the treatment of pediatric
hypertension. The information is compiled to support research, scientific discovery, and drug
development efforts in this critical therapeutic area.

Data Presentation

The following tables summarize the key quantitative data from clinical pharmacology and dose-
response studies of enalapril in pediatric populations.

Table 1: Pharmacokinetics of Enalapril and Enalaprilat in
Hypertensive Children
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Enalaprilat
Parameter Age Group Enalapril (Active Citation
Metabolite)
Time to Peak First Dose: 4-6
_ 2 months - 15 .
Concentration ~1 hour hours; Multiple [1]
years
(Tmax) Doses: 3-4 hours
Mean
Conversion to 1 - 24 months 64.7% N/A [1]
Enalaprilat
6 - <12 years 74.6% N/A [1]

Median Effective
Half-Life for 6 - <12 years N/A 16.3 hours [1]
Accumulation

12 - <16 years N/A 14.6 hours [1]

Accumulation

(Steady- 2 months - 15
State/Single years

Dose AUC Ratio)

N/A 1.13-to 1.45-fold  [1]

Table 2: Dose-Response of Enalapril on Blood Pressure
in Hypertensive Children (Ages 6-16 years)

A prospective, double-blind, placebo-controlled study established a linear dose-response
relationship, indicating that larger doses of enalapril were associated with greater reductions in
blood pressure.[2] The study categorized doses as low, middle, and high, stratified by body
weight.
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Body Weight < Body Weight = .
Dose Group Outcome Citation
50 kg 50 kg

Did not
demonstrate
significant
lowering of
Low 0.625 mg 1.25 mg diastolic or [3]
systolic blood
pressure
compared to

placebo.

Demonstrated

significantly

lowered diastolic
Middle 2.5 mg 5mg and systolic [3]

blood pressure

compared to

placebo.

Demonstrated
significantly
lowered diastolic

High 20 mg 40 mg and systolic [3]
blood pressure
compared to

placebo.

Note: Specific mean mmHg reduction values for each dose group were not detailed in the
available literature abstracts.

Table 3: Adverse Events Reported in Pediatric Enalapril
Studies
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Adverse Event Incidence Population Citation
Composite Outcome* 21% Infants in NICU [4]
Hyperkalemia 13% Infants in NICU [4]
Elevated Serum ]

o 5% Infants in NICU [4]
Creatinine
Hypotension 4% Infants in NICU [4]

Children and

Cough 3.8% [5]

Adolescents

*Composite outcome included death, hypotension requiring pressors, hyperkalemia, or
elevated serum creatinine.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The
following protocols are synthesized from the methodologies of key exploratory studies.

Protocol 1: Blood Pressure Measurement

This protocol outlines the standardized method for assessing blood pressure in pediatric
clinical trials of antihypertensive agents.

o Patient State: Ensure the patient is seated and has rested for at least 5 minutes before
measurement.

o Cuff Size: Use an appropriately sized cuff for the patient's arm circumference.
e Measurement Procedure:
o Take three separate blood pressure readings.

o The primary outcome variable is typically the trough (24-hour post-dose) sitting diastolic
blood pressure.
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e Ambulatory Blood Pressure Monitoring (ABPM): For a comprehensive assessment and to
confirm the diagnosis of hypertension, 24-hour ABPM is recommended.

o Indications: To confirm hypertension, evaluate for white-coat or masked hypertension, and
assess blood pressure patterns in high-risk patients.

o Procedure: Use a validated pediatric ABPM device. Encourage recording on a school day
to reflect typical daily activities.

o Interpretation: Compare ABPM values with sex- and height-specific normative data.

Protocol 2: Pharmacokinetic Sample Analysis

This protocol describes the laboratory methods for quantifying enalapril and its active
metabolite, enalaprilat, in plasma.

o Sample Collection: Collect blood samples at predetermined time points post-dose to capture
the full pharmacokinetic profile (e.g., pre-dose, 1, 2, 4, 6, 8, 12, and 24 hours).

e Sample Preparation:

o Protein Precipitation: A common method involves precipitating plasma proteins with a
solvent like methanol.

o Solid Phase Extraction (SPE): For cleaner samples, SPE can be utilized.

o Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass
Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous
quantification of enalapril and enalaprilat.

o

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass
spectrometer.

o

Chromatographic Column: A C18 column is typically used for separation.

[¢]

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an
agueous solution with a modifier (e.g., formic acid).
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o Detection: Multiple Reaction Monitoring (MRM) mode via an Electrospray lonization (ESI)
source.

Protocol 3: Renin-Angiotensin-Aldosterone System
(RAAS) Component Analysis

This protocol details the methods for measuring key components of the RAAS to assess the
pharmacodynamic effects of enalapril.

o Sample Collection: Obtain blood and urine samples from patients.

o Analytes: Measure plasma renin activity (PRA), angiotensin Il, and aldosterone. More recent
studies also investigate components of the alternative RAAS pathway, such as angiotensin-
(1-7) and angiotensin-converting enzyme 2 (ACE2).

¢ Analytical Method:

o Radioimmunoassay (RIA): A traditional and validated method for measuring the
concentration of angiotensin peptides and aldosterone.

o Enzyme-Linked Immunosorbent Assay (ELISA): Can also be used for the quantification of
RAAS components.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to visualize key
pathways, workflows, and logical relationships.
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Screening & Enrollment
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Potential Study Participants
(Children with Hypertension)

Significant Renal Impairment
(e.9., GFR < 30 mL/min/1.73m?)

Age 610 16 years Sitting Diastolic BP 2 95th percentile Informed Consent Obtained S
Meets Meets Meets Meets Meets Meets Meets
Eligible for Enrollment

History of Hypersensitivity to ACE Inhibitors Use of other antihypertensive medications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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